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2-[(Naphthalen-1-yl)methyl]-1,3-dithiane

Cat. No.: B14421875
CAS No.: 83313-28-4
M. Wt: 260.4 g/mol
InChI Key: MCLXNQMRSKUPEN-UHFFFAOYSA-N
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Description

Historical Development of 1,3-Dithiane (B146892) Chemistry and the Corey-Seebach Umpolung Concept

The story of 2-[(Naphthalen-1-yl)methyl]-1,3-dithiane begins with the groundbreaking work on 1,3-dithianes that fundamentally altered the landscape of organic synthesis. The seminal contribution in this area was the development of the Corey-Seebach reaction, which introduced the concept of "umpolung" or polarity inversion. chemrxiv.orgnih.govresearchgate.net

Traditionally, the carbonyl carbon atom is electrophilic, meaning it is electron-deficient and reacts with nucleophiles. This inherent reactivity dictates the types of chemical bonds that can be formed. However, E.J. Corey and Dieter Seebach devised a method to reverse this polarity. By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon becomes part of a C-H bond that can be deprotonated with a strong base, such as n-butyllithium. orgsyn.orguwindsor.ca This deprotonation generates a carbanion, a nucleophilic carbon species.

This lithiated 1,3-dithiane serves as an "acyl anion equivalent," a synthetic tool that behaves like an acyl anion, a species that is not directly accessible in a synthetically useful manner. researchgate.netcardiff.ac.uk This umpolung strategy opened up a new realm of possibilities for carbon-carbon bond formation, allowing for the synthesis of a wide array of molecules, including ketones, α-hydroxy ketones, and 1,2-diketones, which were previously challenging to prepare. researchgate.netorgsyn.org

The key features that make 1,3-dithianes particularly suitable for this role are the acidity of the C-2 proton (pKa ≈ 31) and the stability of the resulting carbanion. uwindsor.ca The adjacent sulfur atoms stabilize the negative charge through a combination of inductive effects and the polarizability of sulfur. researchgate.net

The Foundational Role of 1,3-Dithianes as Acyl Anion Equivalents and Synthetic Linchpins in Retrosynthetic Planning

The concept of 1,3-dithianes as acyl anion equivalents has had a profound impact on retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials. organic-chemistry.org The 1,3-dithiane moiety acts as a "masked" carbonyl group, allowing chemists to disconnect carbon-carbon bonds at the carbonyl carbon in a way that would otherwise be synthetically unreasonable. organic-chemistry.org

In retrosynthetic planning, a 1,3-dithiane is considered a synthon for an acyl anion. This allows for disconnections that lead to an aldehyde (the precursor to the dithiane) and an electrophile as the starting materials. After the dithiane is formed, it can be lithiated and reacted with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. orgsyn.org The final step involves the deprotection of the dithiane to reveal the carbonyl group, typically achieved using reagents like mercury(II) salts, or through oxidative or other milder methods. researchgate.net

This versatility has established 2-substituted 1,3-dithianes as crucial "linchpins" in multi-step syntheses. They can be used to couple complex molecular fragments, providing a robust and reliable method for constructing the carbon skeleton of natural products and other intricate organic molecules. organic-chemistry.org The stability of the dithiane group to a wide range of reaction conditions further enhances its utility as a protecting group for aldehydes and ketones. researchgate.net

Strategic Importance of the 2-Substituted 1,3-Dithiane Motif in Advanced Organic Transformations

The strategic importance of the 2-substituted 1,3-dithiane motif, as exemplified by this compound, lies in its ability to introduce specific and often complex substituents at the 2-position, which can then be elaborated into a variety of functional groups. The naphthalene (B1677914) moiety, in this case, offers a large, aromatic, and sterically defined substituent that can be a key structural element in the target molecule.

The synthesis of this compound would typically proceed via the reaction of 1,3-propanedithiol (B87085) with 1-naphthaldehyde (B104281) under acidic conditions. Alternatively, the parent 1,3-dithiane can be lithiated and subsequently alkylated with a 1-(halomethyl)naphthalene.

Once formed, the lithiated derivative of this compound can participate in a range of carbon-carbon bond-forming reactions. For instance, its reaction with an electrophile, followed by deprotection, would yield a ketone with a naphthalen-1-ylmethyl group adjacent to the carbonyl. This strategy is particularly valuable in the synthesis of complex natural products and their analogues where the introduction of a bulky aromatic group is required.

While specific research focusing solely on this compound is not extensively documented in readily available literature, the principles of its reactivity and utility can be inferred from studies on closely related compounds. For example, the use of the 1,3-dithiane of 2-naphthaldehyde (B31174) has been reported in the synthesis of naphthalene analogues of lignans. In these syntheses, the dithiane serves as a key intermediate for the construction of the complex lignan (B3055560) framework.

Below is a table summarizing the general synthetic transformations involving 2-substituted 1,3-dithianes, which are applicable to the title compound.

Transformation Reagents and Conditions Product Type Significance
Thioacetalization Aldehyde/Ketone, 1,3-Propanedithiol, Lewis or Brønsted Acid2-Substituted 1,3-DithianeProtection of carbonyl group; preparation for umpolung.
Lithiation 2-Substituted 1,3-Dithiane, n-Butyllithium, THF, low temp.2-Lithio-2-substituted-1,3-dithianeGeneration of the nucleophilic acyl anion equivalent.
Alkylation 2-Lithio-1,3-dithiane, Alkyl Halide (R-X)2-Alkyl-1,3-dithianeFormation of a new carbon-carbon bond.
Reaction with Epoxides 2-Lithio-1,3-dithiane, Epoxideβ-Hydroxy thioacetalSynthesis of β-hydroxy ketones after deprotection.
Reaction with Carbonyls 2-Lithio-1,3-dithiane, Aldehyde or Ketoneα-Hydroxy thioacetalSynthesis of α-hydroxy ketones after deprotection.
Deprotection 2,2-Disubstituted 1,3-Dithiane, e.g., HgCl₂, H₂O/CH₃CNKetoneUnmasking of the carbonyl functionality.

The versatility of the 2-substituted 1,3-dithiane motif continues to be exploited in the development of new synthetic strategies, solidifying its position as a cornerstone of modern organic chemistry. The specific incorporation of the naphthalen-1-ylmethyl group provides a tool for the synthesis of molecules with unique steric and electronic properties, relevant in fields such as medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16S2 B14421875 2-[(Naphthalen-1-yl)methyl]-1,3-dithiane CAS No. 83313-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83313-28-4

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,3-dithiane

InChI

InChI=1S/C15H16S2/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-16-9-4-10-17-15/h1-3,5-8,15H,4,9-11H2

InChI Key

MCLXNQMRSKUPEN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Applications of 2 Naphthalen 1 Yl Methyl 1,3 Dithiane Analogues

Strategic Integration in the Total Synthesis of Complex Natural Products and Bioactive Molecules.organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

The versatility of 2-substituted-1,3-dithiane analogues makes them invaluable intermediates in the multi-step synthesis of architecturally complex natural products. researchgate.netuwindsor.canih.gov Their stability under various reaction conditions and the ability to mask a carbonyl group until a late stage are key advantages. organic-chemistry.org

Construction of Polyfunctionalized Molecular Architectures using Dithiane Scaffolding.organic-chemistry.orgorganic-chemistry.orgnih.gov

The deprotonation of a 2-substituted-1,3-dithiane with a strong base, typically n-butyllithium, generates a potent nucleophile. organic-chemistry.orgyoutube.com This lithiated dithiane can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.orgscribd.com This robust bond-forming capability is central to their use as "linchpin" fragments, connecting complex molecular subunits. organic-chemistry.org

For instance, in the synthesis of the potent immunosuppressant FK-506, a key step involved the coupling of a complex dithiane-containing fragment with a primary iodide to assemble a significant portion of the carbon skeleton. uwindsor.ca Similarly, dithiane anions have been alkylated with dielectrophiles like 1,3-dibromopropane (B121459) to construct the core of polycyclic spiroacetals. uwindsor.ca After the desired molecular framework is assembled, the dithiane moiety can be hydrolyzed to unmask the carbonyl group, often using reagents like bis(trifluoroacetoxy)iodobenzene or mercury(II) salts, providing access to polyfunctionalized ketones and aldehydes. inflibnet.ac.inorganic-chemistry.org

Role in Stereospecific Syntheses (e.g., Vitamin K and Ubiquinone Analogs).wikipedia.orggoogle.com

The stereospecific synthesis of complex molecules like Vitamin K and ubiquinone analogues presents a significant challenge, particularly in controlling the geometry of the polyprenyl side chain. google.comnih.gov Dithiane-mediated umpolung chemistry has been instrumental in addressing this challenge. google.com A novel synthetic strategy has been developed for the regio- and stereospecific synthesis of these polyprenylated quinones by coupling a quinone moiety with a polyprenyl side chain, where one of the fragments contains a terminal 1,3-dithiane (B146892) group. google.comnih.gov

This approach overcomes the common problem of isomerization that arises from the delocalization of allylic carbanions. google.com By carefully designing the synthesis, it is possible to produce either all-trans or all-cis isomers of the vitamin side chains with high fidelity. google.com This methodology is not limited to naturally occurring vitamins but provides a general route to a variety of novel polyprenylated quinone derivatives. google.com The stereochemical integrity of the final product is dictated by the stereopurity of the building blocks used in the coupling steps. google.com

Expansion of Umpolung Strategies Beyond Simple Acyl Anion Equivalents

While the classic role of dithianes is to serve as acyl anion equivalents, their synthetic utility has been expanded into more sophisticated umpolung strategies. rjstonline.comillinois.edu These advanced applications open new avenues for the synthesis of unique and valuable chemical entities.

Generation of Acylsilanes via Dithiane Derivatives.rjstonline.comyoutube.com

Acylsilanes are versatile synthetic intermediates with unique chemical properties. researchgate.net A powerful method for their synthesis involves the use of 2-silyl-1,3-dithiane derivatives. acs.org The strategy begins with the deprotonation of the 2-silylated dithiane using a strong base to form the corresponding carbanion. This nucleophile is then reacted with an alkyl halide. The final step is the hydrolysis of the dithiane group to reveal the acylsilane functionality. acs.org This method provides a direct and efficient route to α-silyl ketones and other acylsilane derivatives. researchgate.netacs.org

StepDescriptionKey Reagents
1. Silylation Introduction of a silyl (B83357) group at the C2 position of the 1,3-dithiane.1,3-Dithiane, n-BuLi, Silyl Chloride (e.g., TMSCl)
2. Deprotonation Formation of the nucleophilic carbanion at the C2 position.2-Silyl-1,3-dithiane, n-BuLi
3. Alkylation Reaction of the carbanion with an electrophile (e.g., an alkyl halide).Lithiated 2-silyl-1,3-dithiane, R-X
4. Deprotection Hydrolysis of the dithiane to unveil the acylsilane.HgCl₂, CdCO₃, aq. CH₃CN

Concepts of Reversible Umpolung in Complex Syntheses.nih.gov

The concept of reversible umpolung describes a process where a carbon atom that is initially electrophilic is transformed into a derivative where it becomes nucleophilic. rjstonline.com Dithiane chemistry is a prime example of this principle. rjstonline.cominflibnet.ac.in The carbonyl carbon, an electrophile, is converted into a nucleophilic center upon formation of the 2-lithio-1,3-dithiane. wikipedia.org This transformation is of immense synthetic value as it allows for bond formations that are not possible through conventional reactivity patterns. rjstonline.com This concept fundamentally alters the retrosynthetic analysis of a target molecule, enabling non-traditional bond disconnections and providing alternative synthetic routes. rjstonline.comyoutube.com

Anion Relay Chemistry and Remote Functionalization Strategies.rjstonline.com

Anion Relay Chemistry (ARC) is a powerful tactic that significantly extends the utility of dithiane anions, allowing for multi-component coupling reactions and the functionalization of remote positions within a molecule. organic-chemistry.orgnih.govacs.org This strategy involves the generation of an initial anion which then triggers a cascade of events, leading to the formation of a new, reactive anion at a different location in the molecule. organic-chemistry.orgorganic-chemistry.org

Enantioselective and Diastereoselective Transformations

The inherent chirality and synthetic versatility of 1,3-dithiane derivatives have spurred significant research into their enantioselective and diastereoselective transformations. These studies aim to control the stereochemical outcome of reactions, providing access to optically pure compounds that are valuable intermediates in the synthesis of complex molecules. This section delves into two key areas: the asymmetric synthesis of α-amino 1,3-dithianes and the enantioselective oxidation of the dithiane ring.

Asymmetric Synthesis of α-Amino 1,3-Dithianes

The introduction of an amino group at the α-position of a 1,3-dithiane in a stereocontrolled manner represents a powerful strategy for the synthesis of chiral α-amino aldehydes and their derivatives. One prominent method involves the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This approach has been shown to produce a series of α-amino-1,3-dithianes in good chemical yields (up to 82%) and with excellent diastereoselectivities (often exceeding 99:1). rsc.orgresearchgate.net

A critical factor for achieving high diastereoselectivity is the slow addition of the chiral N-phosphonyl imine solution to the 2-lithio-1,3-dithiane solution. rsc.orgresearchgate.net This technique allows for precise control over the reaction conditions, favoring the formation of one diastereomer over the other. The reaction proceeds without the need for Lewis acid promoters, simplifying the experimental setup. researchgate.net Furthermore, this synthetic route can be part of a "Group-Assistant-Purification (GAP)" chemistry process, where the chiral N-phosphonyl group facilitates purification by simple washing, thus avoiding traditional chromatographic or recrystallization methods. rsc.orgresearchgate.net

The versatility of this method is demonstrated by its compatibility with various 2-substituted 2-lithio-1,3-dithianes, including 2-lithio-2-methyl-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane, expanding the scope of accessible chiral α-amino-1,3-dithiane building blocks. researchgate.net

Another successful strategy utilizes sulfinimine-derived α-amino 1,3-dithianes as chiral building blocks. The addition of 2-lithio-1,3-dithianes to sulfinimines proceeds with high diastereomeric purity. The resulting N-sulfinyl α-amino 1,3-dithianes are stable and can be readily manipulated. Subsequent acid hydrolysis cleaves the sulfinyl group to afford the enantiomerically pure free amine while the dithiane protects the carbonyl functionality. nih.gov These chiral α-amino 1,3-dithiane synthons have been successfully employed in the asymmetric synthesis of complex heterocyclic structures such as piperidines and tetrahydrofuran (B95107) glycines. nih.gov

Table 1: Asymmetric Synthesis of α-Amino 1,3-Dithianes via Umpolung Reaction

Dithiane Reactant Chiral Auxiliary Yield (%) Diastereoselectivity (dr) Reference
2-Lithio-1,3-dithiane N-phosphonyl imine up to 82 >99:1 rsc.orgresearchgate.net
2-Lithio-2-methyl-1,3-dithiane N-phosphonyl imine Good Good to Excellent researchgate.net
2-Lithio-2-phenyl-1,3-dithiane N-phosphonyl imine Good Good to Excellent researchgate.net

Enantioselective Oxidation of 1,3-Dithiane Derivatives

The sulfur atoms of the 1,3-dithiane ring can be oxidized to form sulfoxides, introducing a new stereocenter. The enantioselective oxidation of 1,3-dithiane derivatives has been a subject of intense research, as the resulting chiral sulfoxides are valuable intermediates in asymmetric synthesis.

Various catalytic systems have been developed for the asymmetric oxidation of 1,3-dithianes. A highly efficient method employs a chiral aluminum(salalen) complex as a catalyst with 30% hydrogen peroxide as the oxidant. nih.gov This system has been successfully applied to a range of 2-substituted 1,3-dithianes, affording the corresponding trans-monoxides in high yields, with diastereomeric ratios typically between 19:1 and greater than 20:1, and excellent enantiomeric excess (98-99% ee). nih.gov The conformational equilibrium of the dithiane ring has been noted as a significant factor influencing the observed diastereoselectivity in the initial oxidation step. nih.gov

The Sharpless asymmetric epoxidation reagent, typically composed of Ti(OPri)4, diethyl tartrate (DET), and tert-butyl hydroperoxide (t-BuOOH), has also been adapted for the asymmetric oxidation of 1,3-dithianes. The stereoselectivity of this oxidation is highly dependent on the nature of the substituent at the 2-position of the dithiane ring. For instance, the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane with Ti(OPri)4–diethyl L-(+)-tartrate–t-BuOOH (1:2:1.5) in the presence of 4 Å molecular sieves yields the corresponding 1-oxide with high trans selectivity and moderate enantioselectivity. rsc.org Interestingly, modifying the hydroxyl group to a methoxy (B1213986) or acetoxy group can lead to products with over 99% ee. rsc.org

Another approach involves the use of a chiral auxiliary attached to the 1,3-dithiane core. For example, 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) or diacetone D-(+)-glucose undergo oxidation by the Sharpless reagent with high stereoselectivity to give the monosulfoxides. Subsequent base-catalyzed hydrolysis removes the chiral auxiliary, yielding enantiomerically enriched (R)- and (S)-1,3-dithiane 1-oxides. rsc.org

Biocatalytic methods have also emerged as a powerful tool for the enantioselective oxidation of dithianes. Engineered E. coli and Saccharomyces cerevisiae (baker's yeast) expressing cyclohexanone (B45756) monooxygenase can oxidize 2,2-disubstituted 1,3-dithianes to enantiomerically and diastereomerically pure or highly enriched monosulfoxides. researchgate.net

Table 2: Enantioselective Oxidation of 1,3-Dithiane Derivatives

Substrate Catalyst/Reagent Oxidant Product Diastereoselectivity (dr) Enantiomeric Excess (ee) Reference
2-Substituted 1,3-dithianes Chiral Aluminum(salalen) complex H₂O₂ trans-Monoxide 19:1 to >20:1 98-99% nih.gov
2-(1-Hydroxy-1-methylethyl)-1,3-dithiane Sharpless Reagent (L-(+)-DET) t-BuOOH (1S,2S)-1-Oxide High trans Moderate rsc.org
2-(1-Methoxy-1-methylethyl)-1,3-dithiane Sharpless Reagent (L-(+)-DET) t-BuOOH (1S,2S)-1-Oxide - >99% rsc.org
1,3-Dithiane with camphor auxiliary Sharpless Reagent t-BuOOH Monosulfoxide High - rsc.org

Spectroscopic and Structural Characterization Methodologies in 1,3 Dithiane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

A ¹H NMR spectrum for 2-[(naphthalen-1-yl)methyl]-1,3-dithiane would be expected to reveal the precise arrangement of hydrogen atoms. Key diagnostic signals would include those for the protons on the naphthalene (B1677914) ring system, the methylene (B1212753) bridge connecting the ring to the dithiane moiety, the unique methine proton at the 2-position of the dithiane ring, and the methylene protons within the dithiane ring itself. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would allow for the assignment of every proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.4 - 8.2 Multiplet
-CH₂-Naphthyl ~3.5 Dimer
Dithiane-CH (C2) ~4.5 Triplet
Dithiane-CH₂ (C4, C6) ~2.8 - 3.0 Multiplet
Dithiane-CH₂ (C5) ~1.9 - 2.1 Multiplet

Note: This table is predictive and not based on experimental data.

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the structure. For this compound, this would involve distinguishing the ten carbon atoms of the naphthalene ring, the methylene bridge carbon, and the three distinct carbon environments within the 1,3-dithiane (B146892) ring (C2, C4/C6, and C5).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Naphthalene-C 123 - 135
-CH₂-Naphthyl ~40
Dithiane-C2 ~50
Dithiane-C4, C6 ~30
Dithiane-C5 ~25

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula of C₁₅H₁₆S₂. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer structural insights, showing characteristic losses of fragments related to the naphthalene and dithiane moieties.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching from the aromatic naphthalene ring and the aliphatic dithiane ring, C=C stretching from the aromatic system, and C-S stretching from the dithiane group.

X-ray Diffraction Studies for Solid-State Molecular Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Such an analysis would offer an unambiguous confirmation of the connectivity and conformation of this compound.

Theoretical and Computational Chemistry Approaches to 1,3 Dithiane Systems

Quantum Chemical Calculations on Carbanion Stability, Electronic Structure, and Reactivity of 2-Substituted Dithianes

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in analyzing the properties of 2-substituted dithianes and their corresponding anions. The key to the synthetic utility of 1,3-dithianes lies in the remarkable stability of the carbanion formed upon deprotonation at the C2 position, an example of "umpolung" or reactivity inversion. organic-chemistry.org

Carbanion Stability: The acidity of the C2 proton (pKa ≈ 30) is significantly higher than that of a typical methylene (B1212753) proton, a phenomenon attributed to the stabilizing influence of the two adjacent sulfur atoms. organic-chemistry.org Computational studies elucidate that this stabilization arises from a combination of factors, including the polarizability of sulfur and the ability of its valence orbitals to delocalize the negative charge. scribd.com While d-orbital participation was historically invoked, modern calculations suggest that interactions with σ* antibonding orbitals of the C-S bonds are more significant. For a bulky substituent like the (naphthalen-1-yl)methyl group, calculations can quantify its steric and electronic contributions to the stability of the resulting 2-lithio-1,3-dithiane.

Electronic Structure and Reactivity: The electronic structure of 2-substituted dithianes is analyzed through methods like Natural Bond Orbital (NBO) analysis, which investigates orbital interactions and charge delocalization. researchgate.netdntb.gov.ua These analyses can reveal key stereoelectronic effects, such as hyperconjugative interactions between the sulfur lone pairs and antibonding orbitals (e.g., LP(S) → σ*(C-H)), which influence the molecule's conformation and reactivity. researchgate.netdntb.gov.ua

The reactivity of these compounds can be predicted by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com In the case of the 2-dithianyl carbanion, the HOMO is high in energy, reflecting its nucleophilic character. The energy and spatial distribution of the HOMO and LUMO can predict the regioselectivity and feasibility of reactions with various electrophiles. DFT calculations can model these FMOs and quantify the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Summary of Computational Findings on Electronic and Structural Properties of Substituted Dithiane Systems This table presents generalized findings from computational studies on 1,3-dithiane (B146892) and its derivatives to illustrate the types of data generated.

Computational MethodSystem StudiedKey FindingReference/Concept
DFT (B3LYP, M06-2X)Parent 1,3-DithianeThe chair conformer is the most stable. Calculation of energy barriers for chair-twist interconversion. researchgate.net
NBO AnalysisSubstituted 1,4-DithianesIdentified stereoelectronic effects (LP(X)→ σ*(S-C)) that stabilize specific conformers. researchgate.netdntb.gov.ua
DFT2-Lithio-1,3-dithianeDemonstrates charge delocalization by sulfur atoms, explaining the enhanced stability of the carbanion. scribd.com
FMO Analysis (DFT)General Organic MoleculesThe HOMO-LUMO energy gap is correlated with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Computational Modeling and Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for mapping the entire potential energy surface of a chemical reaction, offering a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The process begins by optimizing the geometries of the reactants (e.g., 2-lithio-1,3-dithiane derivative and an electrophile) and the final products. mdpi.com Advanced algorithms are then used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. wikipedia.org This confirms the role of the transition state in the specific reaction pathway. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. wikipedia.org

For the reaction of 2-lithio-2-[(naphthalen-1-yl)methyl]-1,3-dithiane with an electrophile, computational modeling could:

Determine the activation energy for the nucleophilic attack.

Investigate the possibility of competing reaction pathways.

Analyze the stereochemistry of the reaction by comparing the energies of transition states leading to different stereoisomers.

Assess the role of solvent molecules by using implicit or explicit solvation models.

Table 2: Typical Workflow for Computational Modeling of a Reaction Mechanism

StepDescriptionComputational TaskPurpose
1Geometry OptimizationLocate energy minima for reactants, products, and any intermediates.Determine the stable structures and relative energies of species involved in the reaction.
2Transition State SearchLocate the first-order saddle point on the potential energy surface connecting reactants and products.Identify the structure of the highest energy point along the reaction pathway.
3Frequency CalculationCalculate vibrational frequencies for all optimized structures.Characterize stationary points (0 imaginary frequencies for minima, 1 for a TS) and obtain zero-point vibrational energies.
4IRC CalculationFollow the minimum energy path from the transition state towards both reactants and products.Confirm that the located transition state correctly connects the desired species.
5Energy CalculationCompute single-point energies with higher levels of theory and include solvation effects.Refine the energy profile of the reaction, including the activation energy and reaction energy.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate variations in the chemical structure of a series of compounds with their measured reactivity. wikipedia.org A QSRR model takes the form of a mathematical equation that relates calculated molecular descriptors (which quantify structural, electronic, or steric properties) to an experimental measure of reactivity, such as a reaction rate constant or equilibrium constant. wikipedia.org

Specific QSRR studies focusing on the reactivity of 2-substituted 1,3-dithianes, including 2-[(Naphthalen-1-yl)methyl]-1,3-dithiane, are not widely reported in the surveyed scientific literature. However, a hypothetical QSRR study on this class of compounds could be designed to understand how different substituents at the C2 position influence their nucleophilicity.

The design of such a study would involve:

Synthesis: A series of 2-substituted 1,3-dithianes with varying electronic and steric properties would be synthesized.

Reactivity Measurement: The rate constants for their reaction with a standard electrophile would be measured under controlled conditions. This provides the experimental "reactivity" data.

Descriptor Calculation: For each compound in the series, a wide range of theoretical molecular descriptors would be calculated using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that finds the best correlation between a subset of the calculated descriptors and the measured reactivity.

Validation: The predictive power of the resulting QSRR model would be rigorously tested to ensure its reliability.

Such a model could provide valuable insights into the key molecular properties that govern the reactivity of these important synthetic intermediates and could be used to predict the reactivity of new, unsynthesized dithiane derivatives.

Table 3: Potential Molecular Descriptors for a Hypothetical QSRR Study of 2-Substituted 1,3-Dithianes

Descriptor ClassSpecific Descriptor ExampleProperty Represented
ElectronicHOMO EnergyNucleophilicity (higher energy often means more reactive nucleophile).
ElectronicMulliken or NBO charge on C2Charge density at the carbanionic center.
StericMolecular Volume / Surface AreaOverall size of the molecule and its substituent.
StericSterimol Parameters (L, B1, B5)Dimensionality and steric hindrance of the substituent.
TopologicalWiener Index / Kappa Shape IndicesMolecular branching and shape.
Quantum ChemicalDipole MomentOverall polarity of the molecule.

Future Directions and Emerging Research Avenues in 2 Naphthalen 1 Yl Methyl 1,3 Dithiane Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Efficiency

The classical approach to activate 2-[(naphthalen-1-yl)methyl]-1,3-dithiane involves stoichiometric use of strong bases like n-butyllithium, which presents limitations in terms of functional group tolerance and safety. Future research will focus on developing catalytic systems that can generate the key nucleophilic intermediate under milder conditions, offering improved control over reactivity and selectivity.

Organocatalysis: Asymmetric organocatalysis represents a promising avenue. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, could enable enantioselective additions of the dithiane to various electrophiles. rsc.org For instance, an organocatalytic methodology has been successfully developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, achieving high enantiomeric excess. rsc.org Applying a similar strategy to this compound could unlock pathways to valuable chiral molecules.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical species under exceptionally mild conditions. Research could explore the single-electron oxidation of the dithiane moiety to form a radical cation, which could then engage in novel coupling reactions. Furthermore, photocatalysis can be employed for the cleavage (deprotection) of the dithiane group itself, using molecular iodine as a photocatalyst with oxygen as the terminal oxidant. researchgate.net Base-dependent oxidative rearrangement of dithianes under visible-light conditions has also been reported, leading to disulfide-linked-dithioesters. chemrxiv.org

Transition Metal Catalysis: Transition metal-catalyzed C-H activation is another exciting frontier. The dithiane group can act as a directing group to guide a metal catalyst, such as rhodium(III), to selectively functionalize a C-H bond on the naphthalene (B1677914) ring. acs.org This would allow for the direct installation of various functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials and enhancing synthetic efficiency.

Catalytic SystemPotential Application for this compoundAdvantages
Organocatalysis Asymmetric addition to electrophiles (e.g., nitroalkenes, imines).Metal-free, mild conditions, high enantioselectivity. rsc.org
Photoredox Catalysis Generation of dithiane radical cations for novel couplings; mild deprotection.Use of visible light, ambient temperature, high functional group tolerance. researchgate.netchemrxiv.org
Transition Metal Catalysis C-H functionalization of the naphthalene ring directed by the dithiane group.High atom economy, regioselective modification of the aromatic core. acs.org

Exploration of New Umpolung Reagents and Expanded Reactivity Patterns

The core concept of using 1,3-dithianes is umpolung, or the reversal of polarity, which transforms the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. nih.govacs.org While effective, the reliance on 2-lithio-1,3-dithiane intermediates generated with strong bases is a classic but dated approach. researchgate.netsemanticscholar.orgacs.org Modern organic synthesis is moving towards catalytic methods for generating such synthons.

Future research on this compound will likely involve bypassing the need for its direct deprotonation. Instead, catalytic systems that generate acyl anions or their equivalents from more benign precursors like aldehydes will be favored. N-Heterocyclic Carbenes (NHCs) are at the forefront of this area, as they can catalytically generate acyl anion equivalents from aldehydes through the formation of a Breslow intermediate. nih.govnih.gov This opens up possibilities for Stetter-type reactions where the "naphthylacetyl" anion, catalytically generated from the corresponding aldehyde, could add to Michael acceptors.

Furthermore, the exploration of other acyl anion precursors, such as acylphosphonates, could provide alternative routes to the same reactive intermediates, expanding the toolkit for umpolung chemistry. acs.org These catalytic approaches offer milder reaction conditions and broader substrate scopes compared to the stoichiometric deprotonation of the dithiane itself. chempedia.infoyoutube.com

Umpolung StrategyDescriptionRelevance to Naphthylacetyl Synthon
Classical Dithiane Method Stoichiometric deprotonation of 2-substituted-1,3-dithiane with a strong base (e.g., n-BuLi). youtube.comThe traditional method for using this compound.
NHC Catalysis N-Heterocyclic Carbenes react with aldehydes to catalytically generate acyl anions (Breslow intermediate). nih.govAn alternative, milder route to generate the "naphthylacetyl" anion from 2-(naphthalen-1-yl)acetaldehyde for use in conjugate additions.
Acylphosphonate Rearrangement Acylphosphonates generate acyl anion equivalents via a nucleophile-promoted rearrangement. acs.orgProvides another catalytic entry point to the desired acyl anion equivalent, avoiding the use of dithianes altogether.

Integration of 1,3-Dithiane (B146892) Chemistry with Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Future work with this compound will undoubtedly focus on minimizing environmental impact.

Key areas of development include:

Solvent-Free and Aqueous Reactions: The synthesis of the dithiane itself can be performed under solvent-free conditions, for example, by using recyclable catalysts like tungstate (B81510) sulfuric acid or perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.orgresearchgate.net Deprotection methods using reagents like o-iodoxybenzoic acid in water also align with these goals.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the formation of 1,3-dithianes, often in the absence of a solvent. researchgate.net This technique can reduce reaction times from hours to minutes, leading to significant energy savings and improved efficiency. nih.govyoutube.com

Recyclable Catalysts: The use of solid-supported acid catalysts or recyclable Lewis acids for the thioacetalization step can simplify product purification and reduce waste by allowing the catalyst to be recovered and reused over multiple cycles. organic-chemistry.orgresearchgate.net

Green MethodologyApplicationBenefit
Microwave Irradiation Synthesis of this compound.Drastically reduced reaction times (minutes vs. hours), energy efficiency. researchgate.net
Solvent-Free Conditions Thioacetalization and deprotection reactions.Eliminates volatile organic compounds (VOCs), simplifies workup. organic-chemistry.orgresearchgate.net
Recyclable Catalysts Synthesis of the dithiane from the corresponding aldehyde.Reduces catalyst waste, lowers costs, simplifies purification. researchgate.net
Aqueous Media Deprotection of the dithiane group.Replaces hazardous organic solvents with water, enhances safety.

Potential for Derivatization in Advanced Chemical Biology Probes or Materials Applications

The inherent structure of this compound, which combines the versatile dithiane handle with a fluorescent naphthalene core, makes it an attractive scaffold for developing advanced molecular tools and materials.

Chemical Biology Probes: The naphthalene moiety is a well-known fluorophore. nih.govbohrium.com By further functionalizing the naphthalene ring or by elaborating the molecule through reactions at the dithiane, it is possible to design novel fluorescent probes. For example, the molecule could be derivatized to create a turn-on sensor for specific metal ions or reactive oxygen species, where a reaction triggers a change in the naphthalene's fluorescence emission. rsc.orgrsc.org The dithiane could serve as a masked aldehyde, which can be revealed to react with biological nucleophiles in a targeted manner.

Materials Science: The naphthalene unit can be incorporated into polymeric structures to create materials with specific photophysical properties. The dithiane functionality could be used as a key linking point in the synthesis of complex monomers. For instance, after C-C bond formation using the dithiane anion, the resulting structure could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Subsequent polymerization could lead to polymers where the naphthalene unit is regularly spaced along the backbone, potentially for applications in organic light-emitting diodes (OLEDs) or as sensors.

Q & A

Q. What strategies enhance the compound’s stability under oxidative conditions?

  • Approach : Introduce electron-withdrawing substituents on the naphthalene ring or encapsulate the dithiane moiety in supramolecular hosts (e.g., cyclodextrins). Monitor degradation via HPLC-MS and compare activation energies using Arrhenius plots .

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